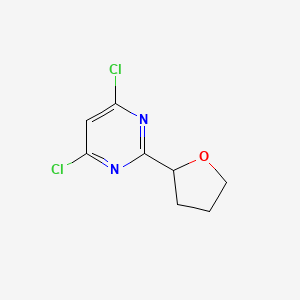
4,6-Dichloro-2-(oxolan-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-(oxolan-2-yl)pyrimidine is a chemical compound with the CAS Number: 1483355-82-3 . It has a molecular weight of 219.07 and its IUPAC name is 4,6-dichloro-2-tetrahydro-2-furanylpyrimidine .
Synthesis Analysis
The synthesis of pyrimidines involves various methods . One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A specific preparation method of 4,6-dichloropyrimidine involves feeding formamide, absolute ethyl alcohol, and sodium ethoxide into a container, stirring and heating, dropping diethyl malonate, and then reflowing and maintaining the temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8Cl2N2O/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h4-5H,1-3H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine . This indicates the compound’s reactivity and potential for participating in chemical reactions.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 219.07 and a molecular formula of C8H8Cl2N2O . The storage temperature is typically 4°C .Applications De Recherche Scientifique
Charge Transfer Material Studies
4,6-Dichloro-2-(oxolan-2-yl)pyrimidine derivatives have been studied for their potential as efficient charge transfer materials. These studies involve quantum chemical investigations to understand the electronic, photophysical, and charge transfer properties. For instance, Irfan (2014) explored the properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives, highlighting their potential in hole and electron transfer applications (Irfan, 2014).
Insecticidal and Antibacterial Potential
Research by Deohate and Palaspagar (2020) focused on the synthesis of pyrimidine linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential. This study highlights the diverse biological activities of these compounds (Deohate & Palaspagar, 2020).
Nonlinear Optical Material Exploration
Murthy et al. (2019) conducted an analysis of the structural and spectroscopic signatures of synthetized 4,6-dichloro-2-(methylsulfonyl)pyrimidine, indicating its potential as a third-order nonlinear optical material. This study contributes to the understanding of the optical properties of these compounds (Murthy et al., 2019).
Bioactive Compound Synthesis
Martínez et al. (2012) examined the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines, an important class of bioactive compounds. They used palladium-catalyzed cross-coupling reactions, showcasing the versatility and efficiency of this methodology (Martínez et al., 2012).
Interaction Studies with Other Compounds
Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, exploring new derivatives and their potential applications (Zinchenko et al., 2018).
Solvatochromism and pH Sensor Development
Hadad et al. (2011) synthesized a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, investigating their solvatochromic behavior and potential as colorimetric and luminescent pH sensors (Hadad et al., 2011).
Chemoselective Reactions for Synthetic Applications
Research by Baiazitov et al. (2013) detailed chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, important for synthetic chemistry applications (Baiazitov et al., 2013).
Novel Synthesis Methods
Thomann et al. (2015) reported on a novel and efficient synthesis method for 4,6-disubstituted 2-methylthiopyrimidines, highlighting the simplicity and speed of their approach (Thomann et al., 2015).
Mécanisme D'action
While the specific mechanism of action for 4,6-Dichloro-2-(oxolan-2-yl)pyrimidine is not mentioned in the search results, pyrimidines in general have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
Propriétés
IUPAC Name |
4,6-dichloro-2-(oxolan-2-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJXHFZMHHYKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

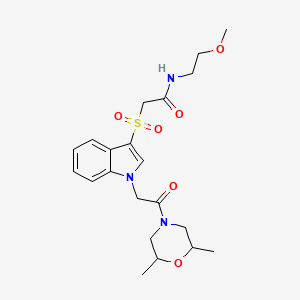
![ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2424770.png)
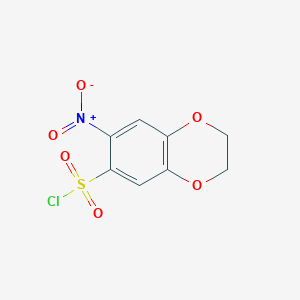
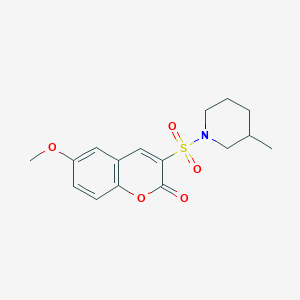
![5-(Difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2424773.png)
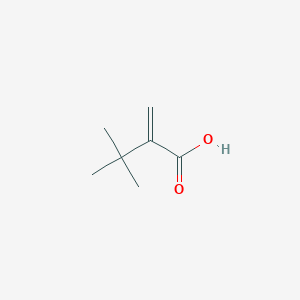

![1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2424778.png)

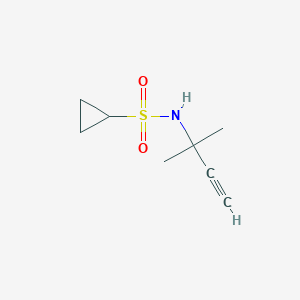
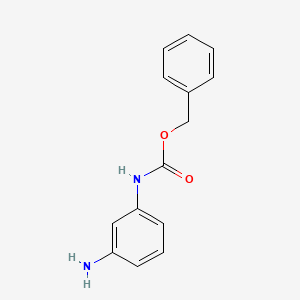
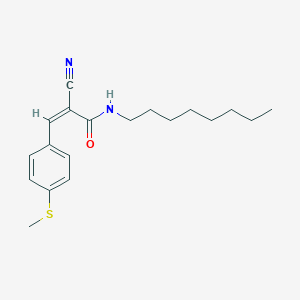
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424785.png)
![7-(4-Chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2424787.png)